molecular formula C21H18BrN3O6S2 B2597107 Ethyl 2-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate CAS No. 893789-43-0

Ethyl 2-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate

Cat. No.: B2597107
CAS No.: 893789-43-0
M. Wt: 552.41
InChI Key: IQDHEYWWDPJVSV-UHFFFAOYSA-N
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Description

Ethyl 2-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromophenyl group, a sulfonyl group, and a dihydropyrimidinone moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate typically involves multiple steps:

    Formation of the Dihydropyrimidinone Core: This step involves the condensation of urea with an appropriate β-keto ester in the presence of a catalyst such as acetic acid.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction using a bromophenyl sulfonyl chloride.

    Thioacetylation: The thioacetyl group is added through a reaction with thioacetic acid under basic conditions.

    Final Coupling: The final product is obtained by coupling the intermediate with ethyl 2-aminobenzoate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic bromine can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as nitric acid for nitration or bromine for further halogenation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory or anticancer agents.

    Industry: Could be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby inhibiting their function. The bromophenyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{[({5-[(4-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate
  • Ethyl 2-{[({5-[(4-nitrophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate

Uniqueness

Ethyl 2-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate is unique due to the presence of the bromophenyl group, which can participate in specific interactions and reactions that are not possible with other halogenated analogs. This uniqueness can be leveraged in designing compounds with tailored biological activities or chemical properties.

Properties

CAS No.

893789-43-0

Molecular Formula

C21H18BrN3O6S2

Molecular Weight

552.41

IUPAC Name

ethyl 2-[[2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C21H18BrN3O6S2/c1-2-31-20(28)15-5-3-4-6-16(15)24-18(26)12-32-21-23-11-17(19(27)25-21)33(29,30)14-9-7-13(22)8-10-14/h3-11H,2,12H2,1H3,(H,24,26)(H,23,25,27)

InChI Key

IQDHEYWWDPJVSV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br

solubility

not available

Origin of Product

United States

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